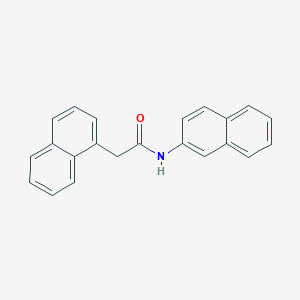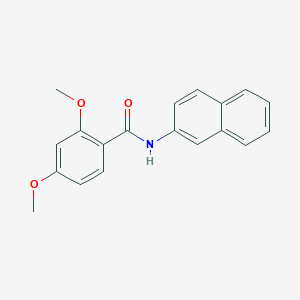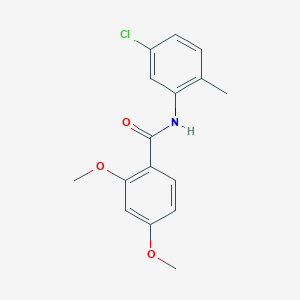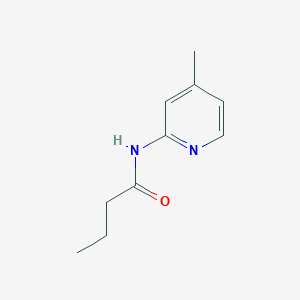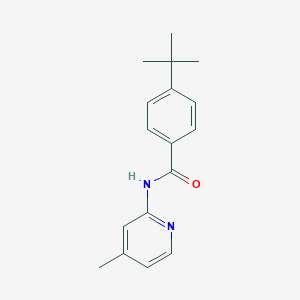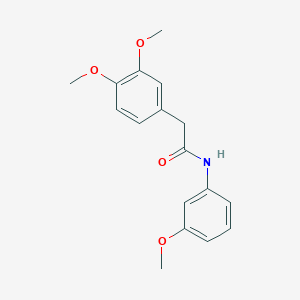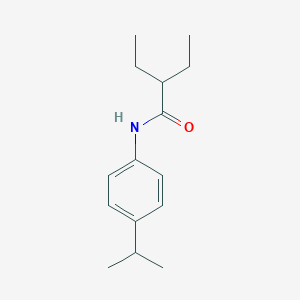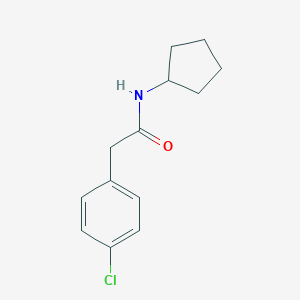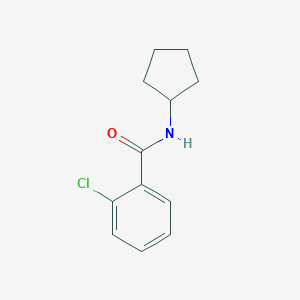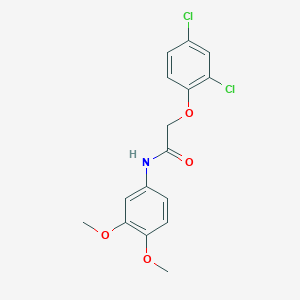
3-Phenyl-N-(1,3-thiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-N-(1,3-thiazol-2-yl)propanamide, also known as PTZ-TPA, is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of thiazole derivatives and has a molecular formula of C13H12N2OS.
科学的研究の応用
3-Phenyl-N-(1,3-thiazol-2-yl)propanamide has shown promising results in various scientific research applications. One of the significant applications of this compound is in the field of cancer research. 3-Phenyl-N-(1,3-thiazol-2-yl)propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. This compound has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
作用機序
3-Phenyl-N-(1,3-thiazol-2-yl)propanamide exerts its biological effects by inhibiting the activity of certain enzymes and proteins in the body. One of the primary targets of this compound is the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC activity, 3-Phenyl-N-(1,3-thiazol-2-yl)propanamide can alter the expression of certain genes, leading to the induction of apoptosis and inhibition of cancer cell growth.
Biochemical and Physiological Effects
3-Phenyl-N-(1,3-thiazol-2-yl)propanamide has been found to have several biochemical and physiological effects on the body. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway, which is a series of enzymatic reactions that lead to cell death. 3-Phenyl-N-(1,3-thiazol-2-yl)propanamide has also been found to inhibit the migration and invasion of cancer cells, which are essential processes involved in the spread of cancer to other parts of the body.
実験室実験の利点と制限
One of the significant advantages of using 3-Phenyl-N-(1,3-thiazol-2-yl)propanamide in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a potential candidate for the development of cancer treatments with minimal side effects. However, one of the limitations of using 3-Phenyl-N-(1,3-thiazol-2-yl)propanamide in lab experiments is its low solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for the use of 3-Phenyl-N-(1,3-thiazol-2-yl)propanamide in scientific research. One potential direction is the development of 3-Phenyl-N-(1,3-thiazol-2-yl)propanamide-based cancer treatments that can be administered orally. Another direction is the investigation of the potential of 3-Phenyl-N-(1,3-thiazol-2-yl)propanamide as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to understand the precise mechanism of action of 3-Phenyl-N-(1,3-thiazol-2-yl)propanamide and its potential applications in other areas of medicine.
Conclusion
In conclusion, 3-Phenyl-N-(1,3-thiazol-2-yl)propanamide is a compound that has shown promising results in scientific research applications such as cancer treatment and anti-inflammatory therapy. Its ability to selectively target cancer cells while leaving healthy cells unharmed makes it a potential candidate for the development of cancer treatments with minimal side effects. However, further research is needed to understand the full potential of this compound and its precise mechanism of action.
合成法
The synthesis of 3-Phenyl-N-(1,3-thiazol-2-yl)propanamide involves the reaction of 2-aminothiazole and 3-bromopropiophenone in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of 80-90°C. The resulting product is then purified using column chromatography to obtain 3-Phenyl-N-(1,3-thiazol-2-yl)propanamide in a pure form.
特性
分子式 |
C12H12N2OS |
|---|---|
分子量 |
232.3 g/mol |
IUPAC名 |
3-phenyl-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C12H12N2OS/c15-11(14-12-13-8-9-16-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,13,14,15) |
InChIキー |
ZKZXZGXDSQTZDR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NC=CS2 |
正規SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NC=CS2 |
溶解性 |
17.9 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




